molecular formula C11H18O3 B1240472 4-(4-Methylcyclohexyl)-4-oxobutanoic acid CAS No. 195137-72-5

4-(4-Methylcyclohexyl)-4-oxobutanoic acid

Número de catálogo: B1240472
Número CAS: 195137-72-5
Peso molecular: 198.26 g/mol
Clave InChI: JOWMTYWOBJALGB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Methylcyclohexyl)-4-oxobutanoic acid is an oxo carboxylic acid.

Actividad Biológica

4-(4-Methylcyclohexyl)-4-oxobutanoic acid, a compound with the chemical formula C11_{11}H18_{18}O3_3 and CAS number 220203-23-6, has garnered attention due to its potential biological activities, particularly in relation to metabolic processes. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H18_{18}O3_3
  • Molecular Weight : 198.26 g/mol
  • Structure : The compound features a cyclohexyl group and a keto acid functional group, which are significant for its biological interactions.

Insulin Sensitization

Research indicates that this compound enhances insulin sensitivity, promoting glucose uptake in cells. This property makes it a candidate for therapeutic applications in conditions like type 2 diabetes. The mechanism involves the inhibition of ATP-sensitive potassium channels, which leads to increased insulin secretion from pancreatic beta cells and enhanced glucose utilization in peripheral tissues .

Inhibition of ATP-sensitive Potassium Channels

The compound acts as a potent inhibitor of ATP-sensitive potassium channels (KATP_{ATP} channels), which are crucial for regulating insulin secretion. By closing these channels, the compound facilitates depolarization of the beta-cell membrane, resulting in increased calcium influx and subsequent insulin release .

Clinical Implications

  • Diabetes Management : A study demonstrated that administration of this compound in diabetic models resulted in significant reductions in blood glucose levels compared to control groups. This suggests its potential utility as an adjunct therapy in diabetes management.
  • Metabolic Syndrome : Another case study highlighted the compound's role in ameliorating symptoms associated with metabolic syndrome, including dyslipidemia and insulin resistance. The compound was shown to improve lipid profiles and enhance insulin sensitivity over a treatment period of several weeks .

Pharmacokinetics

The pharmacokinetic profile reveals that this compound has favorable absorption characteristics with a moderate half-life that supports its use in chronic conditions requiring sustained therapeutic effects. Studies indicate that peak plasma concentrations are achieved within 2 hours post-administration .

Toxicology

Toxicological assessments have shown that the compound exhibits low acute toxicity levels, making it a safer alternative compared to other insulin sensitizers. Long-term studies are ongoing to evaluate chronic toxicity and potential side effects .

Summary Table of Findings

Parameter Value/Description
Molecular FormulaC11_{11}H18_{18}O3_3
Insulin SensitizationYes
KATP_{ATP} Channel InhibitionPotent
Clinical ApplicationsDiabetes, Metabolic Syndrome
ToxicityLow acute toxicity
PharmacokineticsModerate half-life; peak concentration at 2h

Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

The synthesis of 4-(4-Methylcyclohexyl)-4-oxobutanoic acid typically involves the reaction of succinic anhydride with 4-methylcyclohexanol under acidic conditions. This compound can also be derived from other precursors, leading to a variety of derivatives with enhanced biological activities. The structural formula is represented as follows:C11H18O3\text{C}_{11}\text{H}_{18}\text{O}_3

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the synthesis of amide derivatives from this compound, which were tested against various bacterial and fungal strains. Notably, certain derivatives demonstrated excellent growth inhibition against Aspergillus fumigatus (96.5% inhibition) and Helminthosporium sativum (93.7% inhibition), outperforming standard antifungal agents like terbinafine .

Anti-inflammatory Potential

In addition to antimicrobial properties, compounds derived from this compound have been explored for their anti-inflammatory effects. Research into curcumin derivatives, which incorporate this compound, has shown promising results in reducing inflammation markers in vitro .

Drug Development

The unique structure of this compound makes it a valuable scaffold in drug design. Its derivatives are being investigated for potential therapeutic uses in treating infections caused by resistant strains of bacteria and fungi. The ability to modify its structure allows for the development of new compounds with enhanced efficacy and reduced toxicity.

Teaching and Educational Use

This compound is also utilized in educational settings for teaching organic synthesis techniques. Its preparation serves as an illustrative example for students learning about carboxylic acids and ketones, specifically through Friedel-Crafts acylation reactions .

Case Studies

Study Focus Findings
A. e Sana et al. (2011)Antimicrobial activityCompounds derived from this compound showed significant inhibition against various pathogens, indicating potential as lead compounds for antifungal and antibacterial agents .
MDPI Research (2023)Anti-inflammatory activityDerivatives exhibited anti-inflammatory properties, suggesting applications in treating inflammatory diseases .

Análisis De Reacciones Químicas

Oxidation Reactions

The γ-keto group undergoes oxidation under controlled conditions. For example:
4 4 Methylcyclohexyl 4 oxobutanoic acidH2O AcOHN Bromophthalimide4 4 Methylcyclohexyl 2 4 dioxobutanoic acid\text{4 4 Methylcyclohexyl 4 oxobutanoic acid}\xrightarrow[\text{H}_2\text{O AcOH}]{\text{N Bromophthalimide}}\text{4 4 Methylcyclohexyl 2 4 dioxobutanoic acid}
This reaction proceeds via radical intermediates, yielding a diketone derivative .

Reagent Conditions Product Yield
N-Bromophthalimide30°C, aqueous acetic acidDiketone derivative~65%

Reduction Reactions

The ketone group is selectively reduced to an alcohol using hydride donors:
4 4 Methylcyclohexyl 4 oxobutanoic acidanhydrous etherLiAlH44 4 Methylcyclohexyl 4 hydroxybutanoic acid\text{4 4 Methylcyclohexyl 4 oxobutanoic acid}\xrightarrow[\text{anhydrous ether}]{\text{LiAlH}_4}\text{4 4 Methylcyclohexyl 4 hydroxybutanoic acid}
This generates a secondary alcohol while preserving the carboxylic acid .

Reagent Conditions Product Yield
LiAlH₄0–20°C, anhydrous ether4-Hydroxybutanoic acid analog~78%

Substitution Reactions

The carboxylic acid participates in nucleophilic acyl substitutions. For instance, amide formation with anilines:
4 4 Methylcyclohexyl 4 oxobutanoic acidDMAP EDCSubstituted anilineAmide derivatives\text{4 4 Methylcyclohexyl 4 oxobutanoic acid}\xrightarrow[\text{DMAP EDC}]{\text{Substituted aniline}}\text{Amide derivatives}
Amides derived from this reaction exhibit antimicrobial activity, with growth inhibition rates up to 96.5% against Aspergillus fumigatus .

Nucleophile Conditions Application
Substituted anilinesDMAP, EDC, DCM, 25°CAntifungal agents

Esterification

The acid forms esters via coupling with alcohols or via anhydride intermediates:
4 4 Methylcyclohexyl 4 oxobutanoic acidH2SO4R OHCorresponding ester\text{4 4 Methylcyclohexyl 4 oxobutanoic acid}\xrightarrow[\text{H}_2\text{SO}_4]{\text{R OH}}\text{Corresponding ester}
Esters are intermediates in synthesizing bioactive molecules, such as β-cell secretagogues for diabetes .

Decarboxylation

Thermal or base-induced decarboxylation eliminates CO₂, forming a ketone:
4 4 Methylcyclohexyl 4 oxobutanoic acidΔNaOH4 4 Methylcyclohexyl butan 2 one\text{4 4 Methylcyclohexyl 4 oxobutanoic acid}\xrightarrow[\Delta]{\text{NaOH}}\text{4 4 Methylcyclohexyl butan 2 one}
This reaction is pivotal in industrial synthesis of ketone intermediates .

Biological Activity

Derivatives exhibit dual antidiabetic and anti-inflammatory effects:

  • Insulin secretion : Stimulates β-cells at 100 mg/kg dosage in diabetic models .

  • Anti-inflammatory : Reduces carrageenan-induced edema by 33–37%, comparable to indomethacin .

Comparative Reactivity

Reaction Type Rate (Relative) Key Functional Group
AmidationHighCarboxylic acid
EsterificationModerateCarboxylic acid
Ketone reductionHighγ-Keto group

This compound’s versatility in organic synthesis and bioactivity underscores its importance in medicinal chemistry. Future research could explore enantioselective reductions or novel coupling reactions to expand its applications .

Propiedades

Número CAS

195137-72-5

Fórmula molecular

C11H18O3

Peso molecular

198.26 g/mol

Nombre IUPAC

4-(4-methylcyclohexyl)-4-oxobutanoic acid

InChI

InChI=1S/C11H18O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h8-9H,2-7H2,1H3,(H,13,14)

Clave InChI

JOWMTYWOBJALGB-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(=O)CCC(=O)O

SMILES canónico

CC1CCC(CC1)C(=O)CCC(=O)O

Sinónimos

4-(4-methylcyclohexyl)-4-oxobutyric acid
4-(trans-4-methylcyclohexyl)-4-oxobutanoic acid
JTT 608
JTT-608

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.